1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol
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Overview
Description
1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol is an organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a methylamino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 2-methoxy-5-methylbenzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, such as reducing the hydroxyl group to a methyl group using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Various nucleophiles like halides, amines, or thiols for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alkanes, alcohols.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-2-(methylamino)propan-1-ol: Lacks the methyl group on the phenyl ring.
1-(2-Methylphenyl)-2-(methylamino)propan-1-ol: Lacks the methoxy group on the phenyl ring.
1-(2-Methoxy-5-methylphenyl)-2-aminoethanol: Has an aminoethanol group instead of a methylamino group.
Uniqueness: 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, along with a methylamino group on the propanol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
805180-92-1 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-8-5-6-11(15-4)10(7-8)12(14)9(2)13-3/h5-7,9,12-14H,1-4H3 |
InChI Key |
HLADHGQSXAVFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C(C)NC)O |
Origin of Product |
United States |
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